molecular formula C10H8FNO3 B11753422 Methyl 5-fluoro-2-oxoindoline-6-carboxylate

Methyl 5-fluoro-2-oxoindoline-6-carboxylate

Cat. No.: B11753422
M. Wt: 209.17 g/mol
InChI Key: NPDHZUUGEQJQGP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxoindoline-6-carboxylate is a fluorinated indoline derivative featuring a ketone group at position 2, a fluorine atom at position 5, and a methyl ester moiety at position 5.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13)

InChI Key

NPDHZUUGEQJQGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CC(=O)NC2=C1)F

Origin of Product

United States

Preparation Methods

Synthesis via Nitrobenzoic Acid Intermediates

The most widely documented method begins with 3-nitro-4-fluorobenzoic acid. Esterification with methanol under sulfuric acid catalysis forms methyl 3-nitro-4-fluorobenzoate (85–92% yield). Subsequent Friedel-Crafts alkylation with methyl chloroacetate introduces the side chain at the C5 position, yielding methyl 4-fluoro-3-nitro-5-(methoxycarbonylmethyl)benzoate. Hydrogenation over palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, which undergoes spontaneous cyclization to form the 2-oxindole core. Final esterification with acetyl chloride provides the target compound in 68–74% overall yield.

Key Reaction Conditions:

  • Temperature : 80–100°C for Friedel-Crafts step

  • Catalysts : H₂SO₄ (esterification), Pd/C (hydrogenation)

  • Solvents : Methanol, toluene, ethanol

Fluorination-Cyclization Sequential Strategy

Late-Stage Electrophilic Fluorination

This method employs 5-unsubstituted 2-oxindoline-6-carboxylate precursors. Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces fluorine at the C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with regioselectivity controlled by the electron-donating methoxycarbonyl group.

Performance Metrics:

ParameterValue
Fluorination Yield82–89%
Reaction Time6–8 hours
Byproducts<5% difluorinated

Radical Fluorination Alternatives

Recent advances utilize photoredox catalysis for C–H fluorination. Irradiation (450 nm LED) of methyl 2-oxoindoline-6-carboxylate with N-fluorobenzenesulfonimide (NFSI) and fac-Ir(ppy)₃ catalyst generates the 5-fluoro derivative in 67% yield. While less efficient than electrophilic methods, this approach avoids strong oxidants.

Multi-Component Coupling Approach

Suzuki-Miyaura Cross-Coupling Route

A convergent synthesis starts with methyl 5-bromo-2-oxoindoline-6-carboxylate. Palladium-catalyzed coupling with fluoroboronic acids introduces the fluorine substituent. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF/H₂O solvent at 90°C, achieving 75–81% yields.

Advantages:

  • Tolerance for diverse boronic acids

  • Single-step fluorine introduction

Limitations:

  • Requires pre-functionalized bromo precursor

  • Pd residue removal challenges

Reductive Amination Pathway

From Fluorinated Aniline Derivatives

Methyl 4-fluoro-3-nitrobenzoate undergoes reductive amination with glyoxylic acid to form the indoline ring. Sodium cyanoborohydride in methanol at pH 5 selectively reduces the imine intermediate, followed by esterification with methyl chloroformate.

Critical Parameters:

  • pH Control : 4.5–5.5 prevents over-reduction

  • Temperature : 0–5°C during imine formation

Yield Comparison:

StepYield (%)
Reductive Amination78
Esterification91
Overall71

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Bound Intermediate Strategy

Developed for combinatorial chemistry applications, this method anchors 4-fluoro-3-aminobenzoic acid to Wang resin via its carboxylic acid group. Sequential on-resin cyclization (using DIC/HOBt activation) and esterification with methyl iodide yield the target compound. Cleavage with 95% TFA/water provides the free product in 85% purity (62% overall yield).

Throughput Advantages:

  • Parallel synthesis of 96 compounds/week

  • Automated purification compatible

Comparative Analysis of Preparation Methods

MethodOverall Yield (%)Purity (%)ScalabilityCost Index
Cyclization-Esterif.68–7498–99Industrial$$
Electrophilic Fluor.82–8997Pilot Plant$$$
Suzuki Coupling75–8195Lab-Scale$$$$
Reductive Amination7196Medium$$
Solid-Phase6285HTS$$$$$

*Cost Index: $ (low) to $$$$$ (high); HTS = High-Throughput Screening

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 5-fluoro-2-oxoindoline-6-carboxylate serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. Notably, it is associated with the production of:

  • Sunitinib : An anticancer drug used primarily for treating metastatic renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib acts as a multitargeted receptor tyrosine kinase inhibitor, which has shown efficacy in inhibiting tumor growth and angiogenesis .
  • Cyclooxygenase Inhibitors : This compound is involved in the synthesis of inhibitors targeting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process and pain management .
  • Aurora Kinase Inhibitors : These inhibitors have potential applications in cancer therapy due to their role in regulating cell division .

Research has demonstrated that this compound exhibits various biological activities:

  • Antitumor Activity : In studies, derivatives of this compound have shown potent antitumor effects, particularly against renal cell carcinoma and pancreatic neuroendocrine tumors. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .
  • α-Glucosidase Inhibition : This compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme that plays a role in carbohydrate metabolism. Compounds derived from this compound exhibited IC50 values significantly lower than standard inhibitors like acarbose, indicating its potential for managing diabetes by controlling blood sugar levels .

Synthesis and Methodology

The synthesis of this compound typically involves several steps, including cyclization processes that yield high purity and yield. For instance:

  • Cyclization of Precursor Compounds : The synthesis begins with the cyclization of specific malonic acid derivatives under reductive conditions to form the oxindole structure.
  • Decarboxylation : Following cyclization, decarboxylation steps are employed to yield the final product with desired functional groups intact .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. These interactions are crucial for its biological activities, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, halogenation, and core ring systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Melting Point (°C) Key Functional Groups Reference
Methyl 5-fluoro-2-oxoindoline-6-carboxylate C₁₀H₈FNO₃ 5-F, 2-oxo, 6-COOCH₃ Not reported Indoline, ketone, ester N/A
Methyl 5-methoxy-8-methyl-furoindole-2-carboxylate C₁₅H₁₅NO₄ 5-OCH₃, 8-CH₃, fused furan 182–184 Indole, ester, furan
Methyl 5-fluoro-6-methoxyindole-2-carboxylate C₁₁H₁₀FNO₃ 5-F, 6-OCH₃ Not reported Indole, ester, methoxy
Methyl 6-chloro-5-fluoroindole-2-carboxylate C₁₀H₇ClFNO₂ 5-F, 6-Cl Not reported Indole, ester, halogen
Methyl 6-chloro-1H-indole-5-carboxylate C₁₀H₈ClNO₂ 6-Cl, 5-COOCH₃ Not reported Indole, ester, chloro
Key Observations:
  • Core Ring System : The oxoindoline core in the target compound introduces a partially saturated ring, reducing aromaticity compared to indole-based analogs like Methyl 6-chloro-5-fluoroindole-2-carboxylate . This may enhance solubility or alter binding interactions in biological systems.
  • Halogenation : Fluorine at position 5 (as in the target compound) is associated with improved metabolic stability and electronegativity compared to chlorine or methoxy groups in analogs .
  • Ester Position : The 6-carboxylate group is conserved in several analogs, suggesting its role in maintaining molecular recognition or synthetic accessibility .

Physicochemical Properties

Limited data from related compounds provide indirect insights:

  • Melting Points : Methyl 5-methoxy-8-methyl-furoindole-2-carboxylate melts at 182–184°C , while 7-methoxyindole-3-carboxylate analogs exhibit higher melting points (~199–201°C) due to stronger intermolecular interactions from methoxy groups . The fluorine atom in the target compound may lower melting points relative to methoxy-substituted analogs.

Biological Activity

Methyl 5-fluoro-2-oxoindoline-6-carboxylate is a synthetic compound belonging to the indoline family, notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position of the indoline structure and contains both a carboxylate ester and a ketone group. This unique configuration allows it to undergo various chemical transformations, making it a versatile building block in organic synthesis.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting their potential as antibacterial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

The results indicate that this compound could be developed into effective antibacterial agents for clinical use.

2. Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro tests on various cancer cell lines have revealed its cytotoxic effects.

Cell Line IC50 (µM) Effect
A549 (Lung)10Significant inhibition
HCT116 (Colon)15Moderate inhibition
PC3 (Prostate)12Significant inhibition

In a study evaluating the cytotoxicity of this compound, it was found to induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and activation of caspases .

3. Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

Neurotoxin Protection (% Cell Viability) Concentration (µM)
Glutamate8530
Hydrogen Peroxide7530

These findings suggest that this compound may be beneficial in treating neurodegenerative diseases .

Case Study: Anticancer Efficacy

A study conducted on lung cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. The most potent derivative exhibited an IC50 value significantly lower than established anticancer drugs, indicating its potential as a lead compound for further development .

Case Study: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This study highlights the compound's potential therapeutic applications in neurodegenerative conditions like Alzheimer’s disease .

Q & A

Q. How to design a scalable synthesis protocol for gram-scale production?

  • Methodological Answer : Optimize catalytic hydrogenation (Pd/C loading, H₂ pressure) and replace batch-wise column chromatography with continuous flow systems. For example, scaling the Pd/C-mediated step from 1 g to 10 g requires maintaining substrate/catalyst ratio (10:1) and ensuring efficient HCl quenching .

Q. What quality control measures ensure batch-to-batch consistency?

  • Methodological Answer : Implement HPLC purity checks (>95%), monitor melting point consistency (199–201°C for intermediates), and validate via elemental analysis (C, H, N within ±0.4% of theoretical values) .

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